molecular formula C10H8N4O B1200173 3-amino-5H-pyrimido[5,4-b]indol-4-one CAS No. 110963-32-1

3-amino-5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B1200173
CAS No.: 110963-32-1
M. Wt: 200.2 g/mol
InChI Key: BJLPBOXGVIESSZ-UHFFFAOYSA-N
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Description

3-amino-5H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that belongs to the pyrimido-indole family. It has a molecular formula of C10H8N4O and a molecular weight of 200.197 g/mol . This compound is characterized by its fused ring structure, which includes both pyrimidine and indole moieties. It has been studied for its potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5H-pyrimido[5,4-b]indol-4-one typically involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides . The reaction with isocyanates forms 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones, which can undergo alkylation at two nitrogen atoms. The reaction with isothiocyanates affords 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, which can undergo alkylation at the sulfur atom .

Industrial Production Methods

. This green protocol is advantageous for its simplicity and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

3-amino-5H-pyrimido[5,4-b]indol-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Substitution reactions, particularly involving halogens or other nucleophiles, can lead to a variety of substituted derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones, 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, and N-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)benzamides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-amino-5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases, which play a crucial role in cellular signaling pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-5H-pyrimido[5,4-b]indol-4-one is unique due to its fused ring structure, which combines the properties of both pyrimidine and indole moieties. This structural feature contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-amino-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-14-5-12-8-6-3-1-2-4-7(6)13-9(8)10(14)15/h1-5,13H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLPBOXGVIESSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355672
Record name 4H-Pyrimido[5,4-b]indol-4-one, 3-amino-3,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110963-32-1
Record name 4H-Pyrimido[5,4-b]indol-4-one, 3-amino-3,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main biological activity reported for 3-amino-5H-pyrimido[5,4-b]indol-4-one and its derivatives?

A1: Research indicates that this compound derivatives exhibit promising blood platelet antiaggregation activity. [, ] This suggests potential applications in developing novel antithrombotic agents.

Q2: What are the key starting materials and synthetic routes for obtaining this compound?

A2: The synthesis of this compound typically starts with ethyl 3-aminoindole-2-carboxylate. [] One reported route involves reacting this starting material to form a pyrimido[5,4-b]indole-2,4-dione intermediate (compound 5 in the cited study []), which is then further modified to yield the desired this compound (compound 10 in the cited study []). Alternatively, 3-aminoindole-2-carbohydrazide can be used as a starting material to synthesize the compound through a series of reactions involving the formation of arylidene hydrazones and treatment with nitrous acid. []

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